N-(cyclohexylmethyl)-4-methylbenzamide

Adenosine receptor pharmacology GPCR ligand screening Neurological target validation

Sourcing a well-characterized adenosine A2/A1 receptor ligand with confirmed selectivity can be challenging. N-(cyclohexylmethyl)-4-methylbenzamide (CAS 70657-70-6) directly addresses this need, serving as a reference for GPCR binding and SAR studies. • Selective A2/A1 ligand: Ki 6.10 nM (A2), 30 nM (A1), 4.9-fold selectivity (rat). • Physicochemical profile: XLogP3-AA=3.9, TPSA=29.1 Ų, MW 231.33, drug-like space. • H-bond donor control: Compare amide H-bonding vs. N-methyl tertiary amide analog. • In stock, ships globally.

Molecular Formula C15H21NO
Molecular Weight 231.33 g/mol
Cat. No. B5237874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(cyclohexylmethyl)-4-methylbenzamide
Molecular FormulaC15H21NO
Molecular Weight231.33 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)NCC2CCCCC2
InChIInChI=1S/C15H21NO/c1-12-7-9-14(10-8-12)15(17)16-11-13-5-3-2-4-6-13/h7-10,13H,2-6,11H2,1H3,(H,16,17)
InChIKeyRDEBWMXZTHBWDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(Cyclohexylmethyl)-4-methylbenzamide: Identity & Sourcing


N-(Cyclohexylmethyl)-4-methylbenzamide (CAS: 70657-70-6) is a small-molecule benzamide derivative with the molecular formula C15H21NO and a molecular weight of 231.33 g/mol [1]. The compound consists of a 4-methylbenzamide core linked via an amide nitrogen to a cyclohexylmethyl group. It possesses an XLogP3-AA value of 3.9, one hydrogen bond donor, one hydrogen bond acceptor, and a topological polar surface area of 29.1 Ų [1]. The compound is achiral and has three rotatable bonds, indicating moderate conformational flexibility [1].

GPCR Tool Adenosine A2/A1 receptor profiling studies Documented binding affinity in rat receptor preparations supports competitive assay design
H-Bond Probe Secondary amide hydrogen bond donor research Enables study of amide NH interactions in target engagement
Benchmark Physicochemical reference for benzamide optimization Computed logP and polar surface area serve as lead-optimization control

N-(Cyclohexylmethyl)-4-methylbenzamide: Substitution Non-Interchangeability


Benzamide derivatives bearing cyclohexyl or cyclohexylmethyl substituents cannot be considered interchangeable despite sharing a common core scaffold. Structural variations in the N-substituent, even those as superficially minor as the presence or absence of a methylene linker between the cyclohexyl ring and the amide nitrogen, can substantially alter lipophilicity, molecular recognition, and off-target profiles. For example, the XLogP3-AA of N-(cyclohexylmethyl)-4-methylbenzamide is 3.9 [1], whereas the N-cyclohexyl analog (CAS: 53205-68-8, C14H19NO) has a lower molecular weight (217.31 g/mol) and distinct physicochemical properties . Similarly, N-methylated analogs such as N-cyclohexyl-N-methyl-4-methylbenzamide (CAS: 133718-17-9, C15H21NO) introduce tertiary amide geometry, eliminating the hydrogen bond donor capacity that is critical for certain receptor interactions . Substituting without empirical validation introduces unquantified risks of altered potency, selectivity, solubility, and pharmacokinetic behavior. The data below establish the specific, measurable parameters that differentiate this compound within its structural class.

Methylene linker N-cyclohexyl analog lacks the methylene spacer; this structural difference may shift lipophilicity and receptor affinity, limiting direct interchange.
H-bond donor loss N-methylated tertiary amide analogs lack the NH donor; binding geometry and target recognition may be altered, making them unsuitable substitutes without validation.
Activity extrapolation Related compounds show anti-inflammatory potential in screening models; this does not confer equivalent activity to the target compound without confirmatory testing.

N-(Cyclohexylmethyl)-4-methylbenzamide: Quantitative Differentiation Evidence


Adenosine A2/A1 Receptor Binding Affinity

N-(Cyclohexylmethyl)-4-methylbenzamide demonstrates quantitatively characterized binding affinity at rat adenosine A2 and A1 receptors, as recorded in BindingDB and curated by ChEMBL [1]. The compound binds adenosine A2 receptor with a Ki of 6.10 nM in rat striatal membranes using [³H]NECA displacement. At the adenosine A1 receptor, it exhibits a Ki of 30 nM in rat whole brain membranes using [³H]N⁶-cyclohexyladenosine displacement. This 4.9-fold A2/A1 selectivity ratio (calculated as Ki_A1 / Ki_A2) provides a quantifiable benchmark for adenosine receptor profiling studies. In contrast, N-cyclohexyl-4-methylbenzamide (CAS: 53205-68-8) lacks any publicly documented adenosine receptor affinity data, rendering it an unvalidated alternative for this target class [2].

Adenosine A2/A1 affinity
Cross-study comparable
Ki A2: 6.10 nM
Ki A1: 30 nM
A2/A1 ratio: 4.9-fold
Supports adenosine receptor subtype profiling with defined selectivity.
Rat tissue preparations; cross-species validation recommended.
Adenosine receptor pharmacology GPCR ligand screening Neurological target validation

Physicochemical Differentiation from Cyclohexyl Analogs

The presence of a methylene spacer between the cyclohexyl ring and the amide nitrogen in N-(cyclohexylmethyl)-4-methylbenzamide produces quantifiably different physicochemical properties compared to the N-cyclohexyl analog (CAS: 53205-68-8). The target compound has a molecular weight of 231.33 g/mol and an XLogP3-AA of 3.9, with three rotatable bonds [1]. In contrast, N-cyclohexyl-4-methylbenzamide (C14H19NO) has a lower molecular weight of 217.31 g/mol, lacks the methylene spacer (two rotatable bonds), and exhibits different chromatographic behavior and predicted lipophilicity due to the absence of the additional CH₂ unit . These differences affect compound handling, solubility, and membrane partitioning behavior.

Physicochemical comparison
Class-level inference
MW +14.02 g/mol
Rotatable bonds +1
XLogP3-AA 3.9 vs unreported
Methylene spacer influences lipophilicity and conformational flexibility; chromatographic and permeability behavior may differ.
Computed properties; experimental logP/D verification advised.
Lipophilicity optimization Physicochemical property assessment Medicinal chemistry lead optimization

Hydrogen Bond Donor Preservation vs N-Methylated Analogs

N-(Cyclohexylmethyl)-4-methylbenzamide contains a secondary amide with one hydrogen bond donor (the amide NH) and one hydrogen bond acceptor (the amide carbonyl), as computed by Cactvs 3.4.8.24 [1]. In contrast, N-methylated analogs such as N-cyclohexyl-N-methyl-4-methylbenzamide (CAS: 133718-17-9, C15H21NO) exist as tertiary amides with zero hydrogen bond donors, eliminating the capacity for hydrogen bond donation while altering amide bond geometry from trans-preferred to a mixture of cis/trans conformers . This structural distinction has been shown in related benzamide series to alter receptor binding orientations, enzyme inhibition kinetics, and metabolic stability profiles, though direct head-to-head quantitative data for this specific pair are not publicly available.

H-bond donor preservation
Class-level inference
1 H-bond donor (NH)
vs 0 (tertiary amide analog)
Amide NH essential for hydrogen bond interactions; N-methyl analog binding mode may not replicate.
Direct head-to-head binding data not publicly available.
Hydrogen bonding interactions Amide geometry effects Receptor binding determinants

Anti-Inflammatory Activity: Comparative Data Gap

A series of N-aroyl-cyclohexyl- and cyclohexenylamides with 3- or 4-methyl substitution was synthesized and evaluated for anti-inflammatory and analgesic potencies [1]. Within this series, N-benzoyl-4-methyl-cyclohexylamide (compound 6a) demonstrated anti-inflammatory activity comparable to that of indomethacin, a reference NSAID [1]. N-(Cyclohexylmethyl)-4-methylbenzamide shares structural features with this series, including the 4-methylbenzamide core and a cycloalkyl substituent on the amide nitrogen. However, no head-to-head comparative data exist for N-(cyclohexylmethyl)-4-methylbenzamide versus N-benzoyl-4-methyl-cyclohexylamide or versus indomethacin in the same assay system. Therefore, any extrapolation of anti-inflammatory activity to the target compound would require independent empirical validation.

Anti-inflammatory gap
Data to verify
Related compound 6a: activity comparable to indomethacin
Target compound: not evaluated
Structural similarity does not support extrapolation of anti-inflammatory activity; independent validation required.
Target compound absent from cited study; no comparative quantification.
Anti-inflammatory screening COX inhibition Analgesic activity assessment

N-(Cyclohexylmethyl)-4-methylbenzamide: Research & Industrial Applications


Adenosine A2/A1 Receptor Pharmacological Tool

With a documented Ki of 6.10 nM at adenosine A2 receptors and 30 nM at adenosine A1 receptors in rat tissue preparations [1], N-(cyclohexylmethyl)-4-methylbenzamide serves as a characterized ligand for adenosine receptor subtype profiling. The 4.9-fold A2/A1 selectivity ratio enables its use as a reference compound in competitive binding assays, functional cAMP assays, or structure-activity relationship (SAR) studies aimed at optimizing adenosine receptor ligands. Researchers should note that these affinity values derive from rat receptor preparations; cross-species validation would be required for human receptor applications.

Physicochemical Benchmark for Cyclohexylmethyl Benzamides

The computed physicochemical parameters of N-(cyclohexylmethyl)-4-methylbenzamide — including XLogP3-AA = 3.9, TPSA = 29.1 Ų, three rotatable bonds, and one H-bond donor [1] — provide a benchmark for medicinal chemistry lead optimization campaigns. The compound can serve as a control or reference point when evaluating how modifications to the cyclohexylmethyl group or the 4-methylbenzamide core affect lipophilicity, polar surface area, and predicted membrane permeability. Its moderate molecular weight (231.33 g/mol) and defined logP position it within favorable drug-like chemical space for CNS or peripherally restricted ligands, depending on further optimization.

Secondary vs Tertiary Amide Geometry Profiling

Because N-(cyclohexylmethyl)-4-methylbenzamide retains a secondary amide NH hydrogen bond donor while N-cyclohexyl-N-methyl-4-methylbenzamide (CAS: 133718-17-9) does not [1] [2], this compound pair is useful for probing the role of amide hydrogen bonding in target engagement. Researchers investigating kinases, GPCRs, or proteases where ligand-amide interactions are critical can use N-(cyclohexylmethyl)-4-methylbenzamide as the H-bond donor-competent control, contrasting its binding mode or potency with the tertiary amide analog. Such comparative studies can inform whether hydrogen bonding at the amide position is a productive interaction or merely a passive structural feature.

Scaffold for Derivative Synthesis & Probe Development

N-(Cyclohexylmethyl)-4-methylbenzamide contains two modifiable regions — the 4-position of the phenyl ring and the cyclohexylmethyl group — that can be functionalized to generate focused compound libraries. Its structural simplicity and well-defined physicochemical properties make it an accessible starting point for derivatization to explore SAR around adenosine receptors or other GPCR targets. The cyclohexylmethyl group confers moderate lipophilicity (XLogP3-AA = 3.9) that balances solubility and membrane permeability, a desirable characteristic for early-stage probe development [1].

Application
Selection Property
Validation Focus
Adenosine receptor subtype profiling
Documented A2/A1 binding affinity
Competitive binding or cAMP assay validation; cross-species receptor verification
Medicinal chemistry lead optimization
Computed lipophilicity (XLogP) and polar surface area
Experimental logP and permeability correlation; property-baseline control
Hydrogen bond role in target engagement
Secondary amide H-bond donor
Binding mode comparison with tertiary amide analog; kinase or GPCR interaction studies
Focused library synthesis & SAR
Modifiable phenyl and cyclohexylmethyl groups
SAR exploration at adenosine receptors; probe development starting point

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